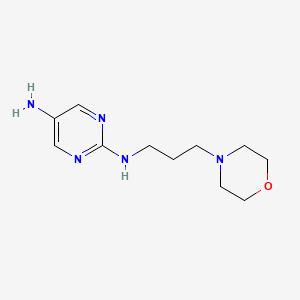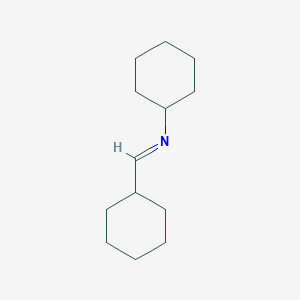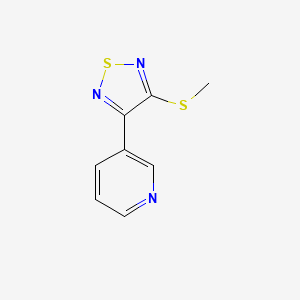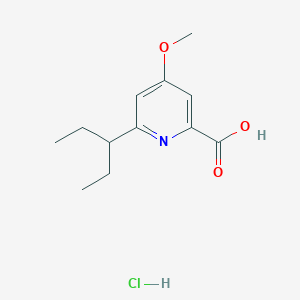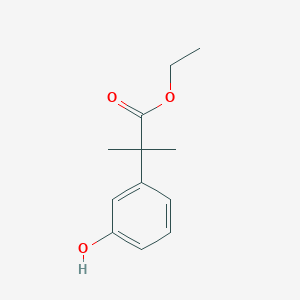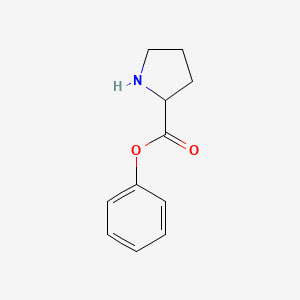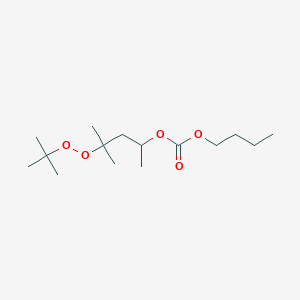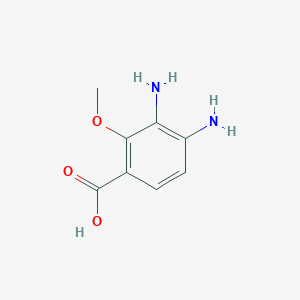
3,4-Diamino-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-2-methoxybenzoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzoic acid, characterized by the presence of two amino groups and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-2-methoxybenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by reduction. The nitration step introduces nitro groups at the desired positions on the benzene ring, which are then reduced to amino groups using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diamino-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like Pd/C.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-3,4-dinitrobenzoic acid.
Reduction: Formation of 2-methoxy-3,4-diaminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Diamino-2-methoxybenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
3,4-Diamino-2-methoxybenzoic acid can be compared with other similar compounds such as:
3,4-Diaminobenzoic Acid: Lacks the methoxy group, which can affect its reactivity and interactions.
2-Methoxybenzoic Acid:
2,3-Diaminobenzoic Acid: Has amino groups at different positions, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3,4-diamino-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3,(H,11,12) |
Clave InChI |
DLCPOTRAGFBXGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1N)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B8553059.png)
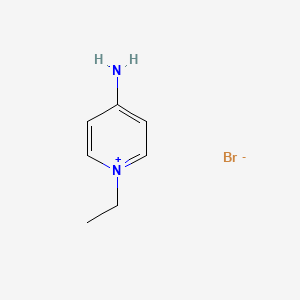
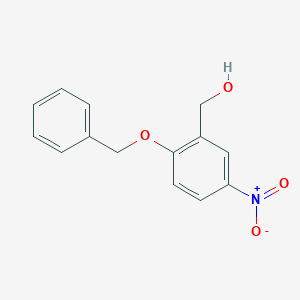
![(3R,4R,5R)-5-ethenyl-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-4-ol](/img/structure/B8553073.png)
![Methyl 2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate](/img/structure/B8553082.png)
